molecular formula C9H10BrF B13550560 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene

Cat. No.: B13550560
M. Wt: 217.08 g/mol
InChI Key: LCSPQWHZTFZJQM-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a fluoro group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene typically involves the bromination of 1-fluoro-4-methylbenzene followed by a substitution reaction. One common method is the anti-Markovnikov addition of hydrogen bromide to 1-fluoro-4-methylstyrene in the presence of specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Ethyl-substituted benzene derivatives.

Scientific Research Applications

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological molecules. The fluoro and methyl groups influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene is unique due to the presence of both fluoro and methyl groups on the benzene ring, which significantly influence its chemical properties and reactivity compared to similar compounds. These substituents can enhance the compound’s stability and modify its interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

2-(2-bromoethyl)-1-fluoro-4-methylbenzene

InChI

InChI=1S/C9H10BrF/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6H,4-5H2,1H3

InChI Key

LCSPQWHZTFZJQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CCBr

Origin of Product

United States

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